molecular formula C34H24Br2N4 B13784345 5,15-Dibromo-10,20-di-p-tolylporphyrin

5,15-Dibromo-10,20-di-p-tolylporphyrin

Cat. No.: B13784345
M. Wt: 648.4 g/mol
InChI Key: KNSASXOBZWBFMK-UHFFFAOYSA-N
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Description

5,15-Dibromo-10,20-di-p-tolylporphyrin is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme and chlorophyll. These compounds are characterized by their large, conjugated ring systems, which allow them to absorb light and participate in various chemical reactions. This compound is particularly notable for its bromine substitutions at the 5 and 15 positions and p-tolyl groups at the 10 and 20 positions, which can significantly alter its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,15-Dibromo-10,20-di-p-tolylporphyrin typically involves the bromination of 10,20-di-p-tolylporphyrin. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, under reflux conditions to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,15-Dibromo-10,20-di-p-tolylporphyrin can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form more complex porphyrin derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.

    Cross-Coupling: Reagents include palladium catalysts, boronic acids (for Suzuki coupling), or stannanes (for Stille coupling), usually in an organic solvent under inert atmosphere.

Major Products

The major products of these reactions are typically more complex porphyrin derivatives, which can have various functional groups attached to the porphyrin core, enhancing their chemical and physical properties.

Scientific Research Applications

5,15-Dibromo-10,20-di-p-tolylporphyrin has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex porphyrin derivatives through cross-coupling reactions.

    Biology: Porphyrin derivatives are studied for their potential use in photodynamic therapy (PDT) for cancer treatment, where they can generate reactive oxygen species (ROS) upon light activation to kill cancer cells.

    Medicine: The compound’s ability to generate ROS makes it a candidate for developing new therapeutic agents.

    Industry: Porphyrins are used in the development of sensors and catalysts due to their unique electronic properties.

Mechanism of Action

The mechanism by which 5,15-Dibromo-10,20-di-p-tolylporphyrin exerts its effects is primarily through its ability to absorb light and generate reactive oxygen species (ROS). Upon light activation, the compound can transfer energy to molecular oxygen, producing singlet oxygen and other ROS. These reactive species can then interact with biological molecules, leading to cell damage and death, which is the basis for its use in photodynamic therapy.

Comparison with Similar Compounds

Similar Compounds

    5,15-Dibromo-10,20-diphenylporphyrin: Similar in structure but with phenyl groups instead of p-tolyl groups.

    5,10,15,20-Tetrakis(p-tolyl)porphyrin: Lacks bromine substitutions but has p-tolyl groups at all four meso positions.

Uniqueness

5,15-Dibromo-10,20-di-p-tolylporphyrin is unique due to the presence of both bromine and p-tolyl groups, which can significantly alter its reactivity and electronic properties compared to other porphyrins. The bromine atoms make it a versatile intermediate for further functionalization through substitution or cross-coupling reactions, while the p-tolyl groups can influence its solubility and stability.

Properties

Molecular Formula

C34H24Br2N4

Molecular Weight

648.4 g/mol

IUPAC Name

10,20-dibromo-5,15-bis(4-methylphenyl)-21,22-dihydroporphyrin

InChI

InChI=1S/C34H24Br2N4/c1-19-3-7-21(8-4-19)31-23-11-15-27(37-23)33(35)29-17-13-25(39-29)32(22-9-5-20(2)6-10-22)26-14-18-30(40-26)34(36)28-16-12-24(31)38-28/h3-18,37-38H,1-2H3

InChI Key

KNSASXOBZWBFMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=NC(=C(C6=CC=C2N6)Br)C=C5)C7=CC=C(C=C7)C)C=C4)Br)N3

Origin of Product

United States

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